molecular formula C14H16O3S B14409246 1-Butylnaphthalene-2-sulfonic acid CAS No. 85567-58-4

1-Butylnaphthalene-2-sulfonic acid

Katalognummer: B14409246
CAS-Nummer: 85567-58-4
Molekulargewicht: 264.34 g/mol
InChI-Schlüssel: KGRKBAKQGAXOFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a butyl group is attached to the first carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butylnaphthalene-2-sulfonic acid can be synthesized through the sulfonation of 1-butylnaphthalene. The process involves the reaction of 1-butylnaphthalene with sulfuric acid (H2SO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{C}_4\text{H}_9 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_6(\text{SO}_3\text{H})\text{C}_4\text{H}_9} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the sulfonation process is carried out in large reactors where the temperature and concentration of sulfuric acid are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to form corresponding sulfonates.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Reduced sulfonates

    Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

1-Butylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-butylnaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.

    2-Naphthalenesulfonic acid: Similar structure but without the butyl group.

    Tobias acid (2-amino-1-naphthalenesulfonic acid): Contains an amino group in addition to the sulfonic acid group.

Uniqueness

1-Butylnaphthalene-2-sulfonic acid is unique due to the presence of the butyl group, which imparts different solubility and reactivity properties compared to other naphthalene sulfonic acids. This makes it particularly useful in applications where specific hydrophobic or hydrophilic interactions are required.

Eigenschaften

CAS-Nummer

85567-58-4

Molekularformel

C14H16O3S

Molekulargewicht

264.34 g/mol

IUPAC-Name

1-butylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C14H16O3S/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)18(15,16)17/h4-6,8-10H,2-3,7H2,1H3,(H,15,16,17)

InChI-Schlüssel

KGRKBAKQGAXOFO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C=CC2=CC=CC=C21)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.